3-((2-(4-Acetylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)amino)propanoic acid
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Overview
Description
3-((2-(4-Acetylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)amino)propanoic acid is a complex organic compound that features a triazole ring fused with a benzene ring, an acetylphenyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(4-Acetylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)amino)propanoic acid typically involves multiple stepsThe reaction conditions often involve the use of microwave irradiation to facilitate the nucleophilic opening of the succinimide ring and subsequent recyclization of the triazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-((2-(4-Acetylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures and the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-((2-(4-Acetylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)amino)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 3-((2-(4-Acetylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)amino)propanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring and acetylphenyl group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: This compound shares the triazole ring structure and has applications in similar fields.
5-(5-Amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole:
Uniqueness
3-((2-(4-Acetylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)amino)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H16N4O3 |
---|---|
Molecular Weight |
324.33 g/mol |
IUPAC Name |
3-[[2-(4-acetylphenyl)benzotriazol-5-yl]amino]propanoic acid |
InChI |
InChI=1S/C17H16N4O3/c1-11(22)12-2-5-14(6-3-12)21-19-15-7-4-13(10-16(15)20-21)18-9-8-17(23)24/h2-7,10,18H,8-9H2,1H3,(H,23,24) |
InChI Key |
NHSDZMCPIVBBRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NCCC(=O)O |
Origin of Product |
United States |
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